(4,6-Dichloropyrimidin-2-yl)methanol

Physicochemical Properties Lipophilicity Drug Design

This 2-hydroxymethyl-4,6-dichloropyrimidine is a strategic building block for medicinal chemistry and agrochemical synthesis. Its dual chlorine sites enable SNAr reactions while the polar alcohol handle improves aqueous solubility (LogP ~1.3, predicted solubility 1.31 mg/mL) for green chemistry and biphasic catalysis, simplifying workup compared to lipophilic analogs. The hydroxyl group serves as a synthetic pivot to chloromethyl, cyanomethyl, or formyl intermediates essential for herbicide scaffolds like bispyribac-sodium. Leverage its hydrogen bond donor/acceptor network to accelerate kinase and GPCR lead optimization. Available now.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179
CAS No. 1244949-68-5
Cat. No. B594050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyrimidin-2-yl)methanol
CAS1244949-68-5
Synonyms(4,6-dichloropyrimidin-2-yl)methanol
Molecular FormulaC5H4Cl2N2O
Molecular Weight179
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)CO)Cl
InChIInChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2
InChIKeyNYUNBUWGWXSQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,6-Dichloropyrimidin-2-yl)methanol (CAS 1244949-68-5): A 2-Hydroxymethyl Substituted Pyrimidine Building Block for Regioselective Functionalization


(4,6-Dichloropyrimidin-2-yl)methanol is a chlorinated pyrimidine derivative featuring a hydroxymethyl group at the 2-position and chlorine atoms at the 4- and 6-positions. With a molecular weight of 179.00 g/mol and a consensus Log P of approximately 1.27, this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research [1]. Its dual halogenation and nucleophilic hydroxymethyl handle enable sequential derivatization strategies .

(4,6-Dichloropyrimidin-2-yl)methanol: Why In-Class Pyrimidine Analogs Are Not Interchangeable


Pyrimidine derivatives with identical halogenation patterns but different C-2 substituents exhibit profoundly divergent physicochemical and reactivity profiles. Simple substitution with unsubstituted (4,6-dichloropyrimidine) or 2-methyl (4,6-dichloro-2-methylpyrimidine) analogs fails due to significant differences in lipophilicity, hydrogen bonding capacity, and subsequent functionalization pathways [1][2]. The presence of the hydroxymethyl group in the target compound confers distinct properties essential for applications requiring enhanced aqueous compatibility, specific regioselective transformations, or targeted biological interactions.

Quantitative Differentiation of (4,6-Dichloropyrimidin-2-yl)methanol vs. Closest Analogs


Enhanced Hydrophilicity and Reduced Lipophilicity vs. 2-H and 2-Methyl Analogs

The 2-hydroxymethyl group in the target compound significantly reduces lipophilicity compared to the unsubstituted 4,6-dichloropyrimidine and the 2-methyl analog. The computed XLogP3-AA value for (4,6-dichloropyrimidin-2-yl)methanol is 1.3 [1], which is 0.8 units lower than 4,6-dichloropyrimidine (XLogP3-AA = 2.1) [2] and 1.2 units lower than 4,6-dichloro-2-methylpyrimidine (XLogP3-AA = 2.5) [3]. This trend correlates with increased topological polar surface area (TPSA) of 46 Ų for the target compound, compared to 25.8 Ų for both comparators [1][2][3].

Physicochemical Properties Lipophilicity Drug Design

Introduction of a Hydrogen Bond Donor for Altered Intermolecular Interactions

The hydroxymethyl substituent introduces a hydrogen bond donor (HBD) capacity absent in the 2-H and 2-methyl analogs. The target compound has one hydrogen bond donor (the hydroxyl proton), whereas both 4,6-dichloropyrimidine and 4,6-dichloro-2-methylpyrimidine have zero HBDs [1][2][3]. This functional difference enables specific non-covalent interactions such as hydrogen bonding with acceptors, which can be critical for supramolecular assembly, protein-ligand binding, or directed crystal packing.

Hydrogen Bonding Crystal Engineering Receptor Binding

Predicted Aqueous Solubility Enhancement vs. 2-Methyl Analog

Computational solubility predictions using the ESOL model indicate that (4,6-dichloropyrimidin-2-yl)methanol has a Log S (ESOL) of -2.13, corresponding to a predicted aqueous solubility of 1.31 mg/mL (0.00734 mol/L) . While direct experimental aqueous solubility data for the 2-methyl analog is limited, the significantly lower LogP and higher TPSA of the target compound strongly suggest superior aqueous solubility, which is a critical parameter for solution-phase chemistry and biological assays.

Aqueous Solubility Formulation Reaction Medium

Synthetic Versatility: Hydroxymethyl Group as a Handle for Further Derivatization

The 2-hydroxymethyl group in (4,6-dichloropyrimidin-2-yl)methanol is a versatile synthetic handle. As demonstrated in related hydroxymethylpyrimidine chemistry, this group can be efficiently converted to chloromethyl, cyanomethyl, ethoxycarbonylmethyl, or formyl groups, enabling access to a diverse array of pyrimidine derivatives [1]. This reactivity is not accessible with the 2-H or 2-methyl analogs, which require separate, often less efficient, functionalization strategies.

Synthetic Chemistry Building Blocks Functional Group Interconversion

Physicochemical Profile: Density and Boiling Point Variations Driven by 2-Substitution

The 2-hydroxymethyl group alters the bulk physical properties of the molecule. The predicted density of (4,6-dichloropyrimidin-2-yl)methanol is 1.575±0.06 g/mL, compared to 1.6445 g/mL (rough estimate) for 4,6-dichloropyrimidine [1]. The predicted boiling point of the target compound is 274.1±30.0°C, significantly higher than the 176°C (lit.) of the unsubstituted analog [2]. These differences reflect the stronger intermolecular interactions (hydrogen bonding) imparted by the hydroxyl group and are critical for designing purification protocols and assessing thermal stability.

Physicochemical Characterization Purification Handling

Key Application Scenarios for (4,6-Dichloropyrimidin-2-yl)methanol: Leveraging Differential Properties


Aqueous-Phase Synthesis of Complex Pyrimidine Derivatives

The enhanced aqueous solubility (predicted 1.31 mg/mL) and hydrogen bond donor capacity of (4,6-dichloropyrimidin-2-yl)methanol make it an ideal building block for reactions in aqueous or mixed solvent systems. This is particularly advantageous for green chemistry applications, biphasic catalysis, or sequential derivatizations where water compatibility simplifies workup and reduces organic solvent use. The compound's dual reactivity (chlorine atoms for SNAr and hydroxymethyl for further functionalization) allows for efficient assembly of diverse pyrimidine scaffolds in environmentally benign media [1].

Design and Synthesis of Bioactive Molecules with Improved Solubility

In medicinal chemistry programs targeting kinases, GPCRs, or other enzymes with a pyrimidine pharmacophore, the lower LogP (1.3) and hydrogen bond donor of (4,6-dichloropyrimidin-2-yl)methanol can be exploited to enhance aqueous solubility and target binding of lead compounds. The compound serves as a key intermediate for introducing polar handles early in the synthetic sequence, potentially improving pharmacokinetic properties and reducing attrition due to poor solubility. This is a distinct advantage over more lipophilic analogs [1].

Crystal Engineering and Supramolecular Chemistry

The presence of a hydrogen bond donor (hydroxyl) combined with multiple hydrogen bond acceptors (nitrogen atoms and chlorine) in (4,6-dichloropyrimidin-2-yl)methanol enables the predictable formation of specific hydrogen-bonded networks in the solid state. This property is valuable for crystal engineering studies, co-crystal design, and the development of functional materials where precise intermolecular packing dictates material properties. In contrast, analogs lacking the hydroxyl group cannot participate in such directed self-assembly [1][2].

Synthesis of Advanced Intermediates for Agrochemicals and Pharmaceuticals

The hydroxymethyl group in (4,6-dichloropyrimidin-2-yl)methanol acts as a versatile synthetic handle that can be transformed into chloromethyl, cyanomethyl, or formyl groups, as established in pyrimidine chemistry [3]. This allows for the streamlined synthesis of 2-substituted-4,6-dichloropyrimidines, which are key intermediates in the production of herbicides (e.g., bispyribac-sodium, pyrithiobac-sodium) and other bioactive compounds. The compound thus provides a strategic entry point for building complexity not offered by simpler dichloropyrimidines [4].

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